molecular formula C17H12O5 B15122548 2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid

2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid

Cat. No.: B15122548
M. Wt: 296.27 g/mol
InChI Key: PYZYAUZECQHRHH-FNORWQNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound features a benzoic acid moiety linked to a benzo[1,3]dioxole ring through an acryloyl group. The presence of the benzo[1,3]dioxole ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid typically involves the following steps:

    Formation of the Acryloyl Intermediate: The acryloyl group can be introduced through a reaction between acryloyl chloride and a suitable precursor, such as a benzoic acid derivative, in the presence of a base like triethylamine.

    Coupling with Benzo[1,3]dioxole: The intermediate is then coupled with a benzo[1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction. Common catalysts include Pd(PPh3)4 and bases like cesium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Benzo[1,3]dioxol-5-ylmethyl-3-benzyl-succinic acid: Another compound with a benzo[1,3]dioxole moiety.

    3-Benzo[1,3]dioxol-5-yl-2-cyano-acrylic acid: A compound with a similar structure but different functional groups.

Uniqueness

2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12O5

Molecular Weight

296.27 g/mol

IUPAC Name

2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]benzoic acid

InChI

InChI=1S/C17H12O5/c18-14(12-3-1-2-4-13(12)17(19)20)7-5-11-6-8-15-16(9-11)22-10-21-15/h1-9H,10H2,(H,19,20)/b7-5+

InChI Key

PYZYAUZECQHRHH-FNORWQNLSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.